molecular formula C30H26N2O3 B4078647 8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

Cat. No.: B4078647
M. Wt: 462.5 g/mol
InChI Key: FTUNJPPECWDGPG-UHFFFAOYSA-N
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Description

8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that includes both phenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of intermediate compounds, which are then subjected to further reactions to achieve the final product. Common synthetic routes may involve:

    Aromatic Substitution Reactions: Introduction of the dimethoxyphenyl and phenyl groups through electrophilic aromatic substitution.

    Cyclization Reactions: Formation of the cyclohexa[A]4,7-phenanthrolin ring system through intramolecular cyclization.

    Oxidation and Reduction Reactions: Adjusting the oxidation state of various intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of scalable processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 8-(2,4-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
  • 4,7-Dimethoxy-1,10-phenanthroline

Uniqueness

8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is unique due to its specific substitution pattern and the presence of both phenyl and dimethoxyphenyl groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(2,5-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-34-20-10-13-27(35-2)22(17-20)30-29-23(15-19(16-26(29)33)18-7-4-3-5-8-18)28-21-9-6-14-31-24(21)11-12-25(28)32-30/h3-14,17,19,30,32H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNJPPECWDGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)C5=C(N2)C=CC6=C5C=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 2
Reactant of Route 2
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 3
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 4
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 5
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 6
8-(2,5-Dimethoxyphenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

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